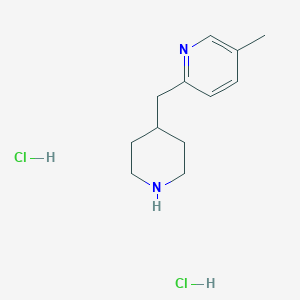
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride: is a chemical compound with the molecular formula C11H18N2Cl2. It is a derivative of pyridine, a basic heterocyclic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-2-pyridinecarboxaldehyde and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Formation of Intermediate: The initial reaction between 5-methyl-2-pyridinecarboxaldehyde and piperidine forms an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.
化学反応の分析
Types of Reactions
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of 5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
2-Methyl-5-(piperidin-4-yl)pyridine: A similar compound with a different substitution pattern on the pyridine ring.
5-Methyl-2-(piperidin-4-yl)pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidin-4-ylmethyl group, which imparts distinct chemical and biological properties compared to similar compounds .
特性
CAS番号 |
1361116-20-2 |
|---|---|
分子式 |
C12H19ClN2 |
分子量 |
226.74 g/mol |
IUPAC名 |
5-methyl-2-(piperidin-4-ylmethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-2-3-12(14-9-10)8-11-4-6-13-7-5-11;/h2-3,9,11,13H,4-8H2,1H3;1H |
InChIキー |
KHWIELMWLFBQEE-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)CC2CCNCC2.Cl.Cl |
正規SMILES |
CC1=CN=C(C=C1)CC2CCNCC2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















